2-Methoxyquinolin-7-amine

Description

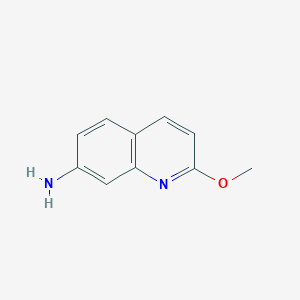

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyquinolin-7-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIVOSRFWHGEBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC(=C2)N)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318794 |

Source

|

| Record name | 2-Methoxy-7-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354222-16-4 |

Source

|

| Record name | 2-Methoxy-7-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354222-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-7-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyquinolin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methoxyquinolin-7-amine

Introduction

In the landscape of drug discovery and development, a thorough understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from initial synthesis and purification to its formulation and pharmacokinetic profile. This guide provides a comprehensive overview of the core physical properties of 2-Methoxyquinolin-7-amine, a heterocyclic amine of interest to medicinal chemists and researchers. While some fundamental data for this compound is available, this document is structured to serve as a practical manual for the in-depth characterization of novel or sparsely documented compounds, using 2-Methoxyquinolin-7-amine as a central case study. We will delve into not just the "what" but the "why" and "how" of property determination, providing field-proven insights and detailed experimental protocols.

Physicochemical Properties of 2-Methoxyquinolin-7-amine

A summary of the known and yet-to-be-determined physical properties of 2-Methoxyquinolin-7-amine is presented below. This table serves as a foundational dataset for any research endeavor involving this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Molecular Weight | 174.20 g/mol | - |

| Physical Form | Solid | [1] |

| CAS Number | 1354222-16-4 | [1] |

| InChI Key | IMIVOSRFWHGEBI-UHFFFAOYSA-N | [1] |

| Melting Point | To be determined | See Protocol 1 |

| Boiling Point | To be determined | Not applicable for a solid under standard conditions |

| Solubility | To be determined | See Protocol 2 |

| pKa | To be determined | See Protocol 3 & 4 |

| Storage Conditions | 2-8°C, protect from light | [1] |

Structural Elucidation and Spectral Data

The structural identity of 2-Methoxyquinolin-7-amine is the cornerstone of its characterization.

Caption: Chemical structure of 2-Methoxyquinolin-7-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the proton environment of a molecule. A ¹H NMR spectrum for 2-Methoxyquinolin-7-amine is available, providing initial confirmation of its structure.[2] For a comprehensive analysis, ¹³C NMR and 2D NMR techniques like COSY and HSQC would be invaluable to assign all carbon and proton signals definitively.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Methoxyquinolin-7-amine, characteristic absorbances would be expected for the N-H stretches of the primary amine, C-N stretching, C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy group.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols for Physicochemical Characterization

The following protocols are detailed, step-by-step methodologies for determining the key physical properties of 2-Methoxyquinolin-7-amine.

Protocol 1: Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[5]

Apparatus: Digital melting point apparatus (e.g., DigiMelt) or Thiele tube setup.[6][7]

Procedure:

-

Sample Preparation: Ensure the 2-Methoxyquinolin-7-amine sample is thoroughly dried to remove any residual solvent.[8]

-

Loading the Capillary Tube: Finely powder a small amount of the sample. Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[6]

-

Measurement (DigiMelt):

-

Place the loaded capillary tube into the sample holder of the DigiMelt apparatus.[6]

-

If the approximate melting point is unknown, perform a rapid preliminary run with a fast ramp rate (e.g., 10-20 °C/minute) to get an estimated range.[5]

-

For an accurate measurement, use a fresh sample and set the ramp rate to 1-2 °C/minute, starting from a temperature about 20 °C below the estimated melting point.[6]

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.[8]

-

-

Measurement (Thiele Tube):

-

Attach the capillary tube to a thermometer using a small rubber band or wire, aligning the sample with the thermometer bulb.

-

Place the thermometer and capillary tube assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube with a Bunsen burner to ensure even heat distribution.

-

Record the temperature range of melting as described above.

-

Caption: Workflow for melting point determination.

Protocol 2: Solubility Profiling

Rationale: Solubility in various aqueous and organic solvents is crucial for designing purification methods, selecting appropriate solvents for biological assays, and predicting in vivo absorption. The basicity of the amine and the overall polarity of the molecule will dictate its solubility profile.[9]

Materials: Test tubes, vortex mixer, 2-Methoxyquinolin-7-amine, deionized water, diethyl ether, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, and concentrated H₂SO₄.[10][11][12]

Procedure:

-

Initial Screening:

-

In a small test tube, add approximately 25 mg of 2-Methoxyquinolin-7-amine.

-

Add 0.75 mL of deionized water in portions, vortexing after each addition. Observe and record solubility (soluble, partially soluble, or insoluble).[11]

-

If soluble in water, test with litmus paper to determine the solution's pH. An alkaline pH would be expected due to the amine group.[13]

-

Repeat the process with diethyl ether in a separate test tube.[11]

-

-

Acid-Base Solubility:

-

If the compound is insoluble in water, test its solubility in 5% HCl. The basic amine group is expected to be protonated by the acid, forming a water-soluble salt.[12]

-

In separate test tubes, test the solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions is not expected for an amine but is a standard part of a comprehensive solubility workup.[10]

-

-

Strong Acid Solubility:

-

If the compound is insoluble in all the above, carefully test its solubility in cold, concentrated sulfuric acid. Many neutral compounds containing heteroatoms will dissolve in concentrated H₂SO₄.[9]

-

Protocol 3: pKa Determination by Potentiometric Titration

Rationale: The pKa is the pH at which a compound is 50% ionized. For an amine, the pKa of its conjugate acid is a key determinant of its charge state at physiological pH, which influences receptor binding, membrane permeability, and solubility.[14]

Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer, and a burette.

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of 2-Methoxyquinolin-7-amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[15] A co-solvent like DMSO may be used if aqueous solubility is low, but should be kept to a minimum.

-

To ensure the amine is fully protonated at the start, add a known excess of a standardized strong acid (e.g., 0.1 M HCl).[14]

-

-

Titration:

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[15]

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. For a more accurate determination, calculate the first and second derivatives of the titration curve. The peak of the first derivative curve corresponds to the equivalence point, and the pKa is the pH at half this volume of titrant.[16]

-

Protocol 4: pKa Determination by UV-Vis Spectrophotometry

Rationale: This method is useful for compounds with a chromophore near the ionizable center, as the UV-Vis absorbance spectrum will change with pH. It is a sensitive technique that can be adapted for high-throughput screening.[17][18]

Apparatus: UV-Vis spectrophotometer with a temperature-controlled cuvette holder or a 96-well plate reader.

Procedure:

-

Buffer Preparation: Prepare a series of buffers with a range of known pH values that bracket the expected pKa of the amine.

-

Sample Preparation: Prepare a stock solution of 2-Methoxyquinolin-7-amine in a suitable solvent (e.g., DMSO).

-

Measurement:

-

Add a small, constant amount of the stock solution to each buffer, resulting in a series of solutions with the same compound concentration but different pH values.

-

Measure the UV-Vis spectrum (e.g., from 250-500 nm) for each solution.[18]

-

-

Data Analysis:

Safety and Handling

As a quinoline derivative and an aromatic amine, 2-Methoxyquinolin-7-amine should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[21]

-

Engineering Controls: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The comprehensive physicochemical characterization of 2-Methoxyquinolin-7-amine, or any compound in a drug discovery pipeline, is a non-negotiable prerequisite for its advancement. This guide has provided a framework for this characterization, blending known data with detailed, robust protocols for the experimental determination of key properties. By understanding and applying these methodologies, researchers can build a solid foundation of data that will inform every subsequent stage of their research, from assay development to preclinical evaluation.

References

Sources

- 1. 2-Methoxyquinolin-7-amine | 1354222-16-4 [sigmaaldrich.cn]

- 2. 2-Methoxyquinolin-7-amine(1354222-16-4) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. davjalandhar.com [davjalandhar.com]

- 8. thinksrs.com [thinksrs.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. mt.com [mt.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. lobachemie.com [lobachemie.com]

- 23. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to 2-Methoxyquinolin-7-amine: A Privileged Scaffold for Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-Methoxyquinolin-7-amine (CAS Number: 1354222-16-4), a heterocyclic amine with significant potential as a building block in medicinal chemistry and drug development. We will delve into its chemical properties, propose a logical synthesis pathway, and explore its potential biological applications based on the well-established importance of the quinoline scaffold in therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecule in their research endeavors.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3] The pharmacological profile of a quinoline derivative is heavily influenced by the nature and position of its substituents. 2-Methoxyquinolin-7-amine combines two key pharmacophoric features: a methoxy group at the 2-position and an amino group at the 7-position, making it a valuable and versatile intermediate for the synthesis of novel bioactive compounds.

Physicochemical Properties of 2-Methoxyquinolin-7-amine

Understanding the fundamental physicochemical properties of 2-Methoxyquinolin-7-amine is crucial for its effective use in synthesis and biological screening.

| Property | Value | Source |

| CAS Number | 1354222-16-4 | [4] |

| Molecular Formula | C₁₀H₁₀N₂O | [4] |

| Molecular Weight | 174.2 g/mol | [4] |

| IUPAC Name | 2-methoxyquinolin-7-amine | [4] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥95% | [4][6] |

| Storage Conditions | 2-8°C, protect from light | [5] |

| SMILES | COC1=NC2=CC(N)=CC=C2C=C1 | [4] |

| InChI Key | IMIVOSRFWHGEBI-UHFFFAOYSA-N | [5] |

Synthesis of 2-Methoxyquinolin-7-amine: A Proposed Route

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Methoxyquinolin-7-amine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Condensation of m-Phenylenediamine with Ethyl 4,4,4-trifluoroacetoacetate

-

Rationale: The reaction between an aniline and a β-ketoester is a classic approach for quinoline synthesis (Conrad-Limpach-Knorr synthesis). The use of a trifluoromethyl-containing diketone can drive the reaction with high regioselectivity.[6]

-

Procedure:

-

To a solution of m-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.05 eq).

-

The reaction mixture is stirred at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

-

Step 2: Cyclization to 7-Amino-4-(trifluoromethyl)quinolin-2-ol

-

Rationale: The enamine intermediate undergoes thermal cyclization in a high-boiling point solvent to form the quinolinone ring.

-

Procedure:

-

The crude intermediate from Step 1 is added to a high-boiling point solvent like Dowtherm A.

-

The mixture is heated to 240-250°C for 30-60 minutes.

-

After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

-

The solid is collected by filtration, washed with hexane, and dried.

-

Step 3: Chlorination to 7-Amino-2-chloro-4-(trifluoromethyl)quinoline

-

Rationale: Conversion of the quinolinone to a chloroquinoline activates the 2-position for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation.[7]

-

Procedure:

-

A mixture of 7-amino-4-(trifluoromethyl)quinolin-2-ol (1.0 eq) and phosphorus oxychloride (5-10 eq) is heated at reflux for 2-4 hours.

-

The excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

The mixture is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

Step 4: Nucleophilic Substitution to 2-Methoxyquinolin-7-amine

-

Rationale: The chloro group at the 2-position is readily displaced by nucleophiles. Sodium methoxide in methanol is an effective reagent for introducing the methoxy group.

-

Procedure:

-

To a solution of sodium methoxide (1.5-2.0 eq) in dry methanol, add 7-amino-2-chloro-4-(trifluoromethyl)quinoline (1.0 eq).

-

The reaction mixture is heated at reflux and monitored by TLC.

-

Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification by column chromatography on silica gel will afford the final product, 2-Methoxyquinolin-7-amine.

-

Spectroscopic Characterization

While a comprehensive, published spectral analysis for 2-Methoxyquinolin-7-amine is not widely available, we can predict the key features based on its structure and data for related compounds.[8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (typically around 3.9-4.1 ppm), and a broad singlet for the amine protons which would disappear upon D₂O exchange.[9]

-

¹³C NMR: The carbon NMR would display signals for the ten carbon atoms, with the carbon bearing the methoxy group appearing at a characteristic downfield shift.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 174.2 g/mol .

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically a pair of bands around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methoxy groups, and C=C and C=N stretching vibrations characteristic of the quinoline ring.[9]

Potential Applications in Drug Discovery and Research

The 2-methoxyquinolin-7-amine scaffold holds considerable promise for the development of novel therapeutic agents, drawing from the extensive history of quinoline-based drugs.

Anticancer Agents

Numerous quinoline derivatives have been investigated as anticancer agents, targeting various mechanisms of cancer progression.[1] For instance, derivatives of 4-anilino-3-quinolinecarbonitrile have been patented for the treatment of chronic myelogenous leukemia (CML).[10] The 7-amino group on 2-methoxyquinolin-7-amine provides a convenient handle for the introduction of diverse side chains, which can be tailored to interact with specific biological targets such as protein kinases.

Antimalarial Drugs

The quinoline core is famously present in antimalarial drugs like quinine and chloroquine.[11] Research into new antimalarial agents often focuses on modifications of the quinoline ring to overcome drug resistance.[12] 2-Methoxyquinolin-7-amine could serve as a starting material for the synthesis of novel analogs with potential activity against resistant strains of Plasmodium falciparum.

Kinase Inhibitors

The aberrant activity of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders. The quinoline scaffold is a common feature in many kinase inhibitors. For example, Bosutinib, a tyrosine kinase inhibitor, features a substituted quinoline core.[13] The structure of 2-methoxyquinolin-7-amine is suitable for elaboration into potent and selective kinase inhibitors.

Potential Signaling Pathway Involvement

Caption: Potential applications and cellular targets of 2-Methoxyquinolin-7-amine derivatives.

Safety and Handling

2-Methoxyquinolin-7-amine is classified with the GHS07 pictogram, indicating it is a warning-level hazard. The primary hazard statement is H302: Harmful if swallowed.[5] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). It should be handled in a well-ventilated area or a fume hood.

Conclusion

2-Methoxyquinolin-7-amine is a strategically important building block for medicinal chemistry and drug discovery. Its quinoline core, substituted with a methoxy and an amino group, offers multiple avenues for chemical modification to generate libraries of diverse compounds. While detailed biological studies on this specific molecule are yet to be widely published, the extensive and successful history of quinoline derivatives in medicine strongly suggests its potential for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its properties and potential, encouraging further exploration and application of this promising compound.

References

-

Madrid, P. B., et al. (2006). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 16(15), 4053-4056. Available at: [Link]

-

Zhang, Y., et al. (2018). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 3(10), 13494-13502. Available at: [Link]

-

Kralova, K., et al. (2010). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. Molecules, 15(11), 8096-8111. Available at: [Link]

-

PubChem. (n.d.). 2-Methoxyquinoline. Retrieved from [Link]

-

Li, X., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 27(15), 4983. Available at: [Link]

-

Li, J., et al. (2014). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Heterocyclic Chemistry, 51(4), 1048-1052. Available at: [Link]

-

Tumber, A., et al. (2014). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 4(91), 49753-49758. Available at: [Link]

-

Kaur, M., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. Available at: [Link]

-

Alipour, M., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 20(10), 1109-1117. Available at: [Link]

-

Saini, A., Kumar, S., & Dwivedi, J. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. Available at: [Link]

-

Larson, P. G., & Ferguson, D. M. (2021). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. Molbank, 2021(4), M1305. Available at: [Link]

- Boschelli, D. H., et al. (2013). Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same. U.S. Patent No. 8,445,496.

-

Bala, S., et al. (2014). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

da Costa, M. S., et al. (2016). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 27(8), 1531-1535. Available at: [Link]

-

El-Sayed, M. A., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1234, 130177. Available at: [Link]

- Hennequin, L. F. A., et al. (2008). Protein tyrosine kinase enzyme inhibitors. U.S. Patent No. 7,399,865.

-

PubChem. (n.d.). Bedaquiline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

-

Kumar, P., et al. (2016). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 8(1), 224-230. Available at: [Link]

-

Wikipedia. (n.d.). Quinine. Retrieved from [Link]

-

Karad, S. N., et al. (2015). Green Synthesis and Pharmacological Screening of Polyhydroquinoline Derivatives Bearing a Fluorinated 5‐Aryloxypyrazole Nucleus. ChemInform, 46(36). Available at: [Link]

-

PubChem. (n.d.). 7-Methoxyquinoline. Retrieved from [Link]

- Kubo, K., et al. (2019). High-purity quinoline derivative and method for manufacturing same. U.S. Patent No. 10,407,393.

-

Gimalova, F. A., et al. (2007). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Journal of Organic Chemistry, 43(1), 123-126. Available at: [Link]

-

LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

- Papeo, G., et al. (2013). 7-phenylalkyl substituted 2-quinolinones and 2-quinoxalinones as poly(ADP-ribose) polymerase inhibitors. U.S. Patent No. 8,524,714.

-

Park, J. C., et al. (2007). Complete assignments of NMR data of 13 hydroxymethoxyflavones. Magnetic Resonance in Chemistry, 45(10), 879-882. Available at: [Link]

- Wissner, A., et al. (2011). 4-anilino-3-quinolinecarbonitriles for the treatment of chronic myelogenous leukemia (CML). U.S. Patent No. 7,919,625.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-Amino-2-methoxyquinoline 95.00% | CAS: 1354222-16-4 | AChemBlock [achemblock.com]

- 5. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]

- 6. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. 2-Methoxyquinolin-7-amine(1354222-16-4) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US7919625B2 - 4-anilino-3-quinolinecarbonitriles for the treatment of chronic myelogenous leukemia (CML) - Google Patents [patents.google.com]

- 11. Quinine - Wikipedia [en.wikipedia.org]

- 12. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Methoxyquinolin-7-amine

A Foreword for the Modern Researcher: The quinoline core, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. First isolated from coal tar in 1834, its versatile structure has given rise to a vast array of compounds with profound biological and physical properties. This in-depth technical guide navigates the historical landscape of quinoline chemistry, culminating in a focused exploration of a specific, yet significant, derivative: 2-Methoxyquinolin-7-amine. While the individual history of this particular molecule is not extensively documented in seminal, historical literature, its existence and availability from chemical suppliers indicate its value as a contemporary building block in synthetic and medicinal chemistry. This guide, therefore, will construct a narrative based on the foundational discoveries in quinoline synthesis and the logical, modern synthetic pathways that lead to this specific amine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its probable origins, synthesis, and potential applications.

PART 1: A Legacy of Discovery: The Quinoline Nucleus

The story of any quinoline derivative begins with the rich history of the parent scaffold. The late 19th century was a period of fervent discovery in organic chemistry, with the elucidation of aromatic structures and the development of novel synthetic methodologies. It was in this era that the foundational reactions for constructing the quinoline ring system were established, methods that remain relevant to this day.

The Classical Era: Foundational Syntheses

Two landmark reactions laid the groundwork for quinoline chemistry:

-

The Skraup Synthesis (1880): Discovered by Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself. The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline ring.

-

The Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. This variation allows for the synthesis of a wider range of substituted quinolines.

These early methods, born from the burgeoning fields of dye chemistry and natural product synthesis, provided the fundamental tools for accessing the quinoline core. The inherent versatility of these reactions allowed for the preparation of a multitude of derivatives, setting the stage for the exploration of their chemical and biological properties.

PART 2: The Rise of Aminoquinolines in Medicinal Chemistry

The strategic importance of the quinoline scaffold was cemented with the discovery of the potent antimalarial properties of quinine, an alkaloid isolated from the bark of the Cinchona tree. Quinine, which features a methoxy-substituted quinoline core, was for centuries the only effective treatment for malaria. The urgent need for synthetic alternatives during times of conflict spurred intensive research into quinoline-based compounds, leading to the development of the 4-aminoquinoline and 8-aminoquinoline classes of antimalarials.

Compounds like chloroquine and primaquine became frontline therapies, demonstrating the critical role of the aminoquinoline pharmacophore in combating infectious diseases. This legacy has fueled a continuous interest in the synthesis and evaluation of novel aminoquinoline derivatives for a wide range of therapeutic targets. The specific substitution pattern on the quinoline ring, including the position and nature of the amino group and other substituents like methoxy groups, has been shown to be crucial for modulating biological activity. It is within this context of medicinal chemistry that a compound like 2-Methoxyquinolin-7-amine emerges as a molecule of significant interest.

PART 3: Proposed Synthetic Pathways to 2-Methoxyquinolin-7-amine

While a singular, documented "discovery" of 2-Methoxyquinolin-7-amine is not readily found in historical archives, its synthesis can be logically deduced from established and modern synthetic organic chemistry principles. The following are two plausible and robust synthetic routes for its preparation.

Route 1: Classical Approach via Nitration and Reduction

This route follows a traditional and reliable pathway involving the construction of the quinoline core, followed by functional group manipulations.

Diagram of the Classical Synthesis Route:

Caption: Proposed classical synthetic pathway to 2-Methoxyquinolin-7-amine.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 7-Methoxyquinoline.

-

Reaction: Skraup synthesis.

-

Reagents: m-Anisidine, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

-

Procedure: To a vigorously stirred mixture of m-anisidine, glycerol, and the oxidizing agent, concentrated sulfuric acid is added cautiously. The reaction is typically exothermic and requires careful temperature control. After the initial reaction subsides, the mixture is heated to complete the cyclization and oxidation. The crude product is isolated by basification and purified by steam distillation or column chromatography.

-

-

Step 2: Nitration of 7-Methoxyquinoline.

-

Reaction: Electrophilic Aromatic Substitution.

-

Reagents: Concentrated nitric acid and concentrated sulfuric acid.

-

Procedure: 7-Methoxyquinoline is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C). A nitrating mixture of concentrated nitric and sulfuric acids is then added dropwise, maintaining the low temperature. The directing effects of the methoxy group and the quinoline nitrogen will likely lead to a mixture of nitro isomers. The desired 7-methoxy-x-nitroquinoline would need to be separated chromatographically. Note: The exact position of nitration would need to be determined experimentally, but for this proposed synthesis, we assume formation of a separable nitro-isomer that can be carried forward.

-

-

Step 3: Chlorination of the Nitro-intermediate.

-

Reaction: Conversion of a quinolone tautomer to a chloroquinoline.

-

Reagents: Phosphorus oxychloride (POCl₃).

-

Procedure: The purified 7-methoxy-x-nitroquinoline is heated with an excess of phosphorus oxychloride. This reaction converts the 2-quinolone, which exists in tautomeric equilibrium, to the 2-chloroquinoline derivative. The excess POCl₃ is removed under reduced pressure, and the product is isolated by pouring the reaction mixture onto ice.

-

-

Step 4: Nucleophilic Aromatic Substitution.

-

Reaction: Introduction of the methoxy group.

-

Reagents: Sodium methoxide (NaOMe) in methanol (MeOH).

-

Procedure: The 2-chloro-7-methoxy-x-nitroquinoline is refluxed with a solution of sodium methoxide in methanol. The highly activated chloro group at the 2-position is readily displaced by the methoxide nucleophile.

-

-

Step 5: Reduction of the Nitro Group.

-

Reaction: Reduction to an amine.

-

Reagents: Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) or catalytic hydrogenation (H₂/Pd-C).

-

Procedure: The 2,7-dimethoxy-x-nitroquinoline is treated with a reducing agent to convert the nitro group to the primary amine. For instance, heating with iron powder in a mixture of ethanol and dilute hydrochloric acid is a common and effective method. After the reaction is complete, the iron salts are filtered off, and the product is isolated by extraction and purified by crystallization or chromatography to yield 2-Methoxyquinolin-7-amine.

-

Route 2: Modern Approach via Palladium-Catalyzed Amination

A more contemporary approach could involve the use of powerful cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of C-N bonds with high efficiency and functional group tolerance.

Diagram of the Modern Synthesis Route:

Caption: Proposed modern synthetic pathway to 2-Methoxyquinolin-7-amine.

Detailed Experimental Protocol (Hypothetical):

This route presupposes the availability of a suitable precursor, 7-bromo-2-methoxyquinoline.

-

Step 1: Synthesis of 7-Bromo-2-methoxyquinoline (Precursor).

-

This precursor could be synthesized via a multi-step sequence starting from an appropriately substituted aniline, similar to the initial steps of the classical route.

-

-

Step 2: Buchwald-Hartwig Amination.

-

Reaction: Palladium-catalyzed C-N cross-coupling.

-

Reagents: 7-Bromo-2-methoxyquinoline, an ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide).

-

Procedure: In an inert atmosphere glovebox, a reaction vessel is charged with 7-bromo-2-methoxyquinoline, the palladium catalyst, the ligand, and the base. The ammonia source and a dry, degassed solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated until the starting material is consumed (monitored by TLC or LC-MS). The crude reaction mixture is then worked up, which may involve a hydrolysis step if an ammonia surrogate is used. The final product, 2-Methoxyquinolin-7-amine, is purified by column chromatography.

-

PART 4: Physicochemical Properties and Spectroscopic Data

While extensive experimental data for 2-Methoxyquinolin-7-amine is not widely published, its properties can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties of 2-Methoxyquinolin-7-amine

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| pKa (of the amine) | Estimated to be in the range of 4-5 |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (around 3.9-4.1 ppm), and a broad singlet for the amine protons.

-

¹³C NMR: The spectrum would display ten distinct carbon signals, including those for the aromatic carbons and the methoxy carbon.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

PART 5: Potential Applications in Drug Discovery and Development

Given the rich history of aminoquinolines in medicinal chemistry, 2-Methoxyquinolin-7-amine represents a valuable scaffold for the development of novel therapeutic agents. Its structural features suggest potential utility in several areas:

-

Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in oncology. The amino and methoxy groups of 2-Methoxyquinolin-7-amine provide handles for further chemical modification to generate libraries of compounds for screening against various kinase targets.

-

Antimalarial Agents: Building on the legacy of quinine and chloroquine, this compound could serve as a starting point for the design of new antimalarial drugs, potentially with activity against resistant strains of Plasmodium falciparum.

-

Other Therapeutic Areas: The versatility of the quinoline ring means that derivatives of 2-Methoxyquinolin-7-amine could be explored for a wide range of other biological activities, including antibacterial, antiviral, and anti-inflammatory properties.

Conclusion

While the specific discovery and historical timeline of 2-Methoxyquinolin-7-amine may be obscured by the broader history of quinoline chemistry, its importance as a modern synthetic building block is clear. By understanding the foundational synthetic methods and the evolution of aminoquinolines in medicinal chemistry, researchers can appreciate the context from which this molecule emerges. The plausible synthetic routes outlined in this guide, based on both classical and contemporary organic chemistry, provide a practical framework for its preparation. As the quest for novel and more effective therapeutic agents continues, the versatile and privileged scaffold of 2-Methoxyquinolin-7-amine is poised to play a significant role in the future of drug discovery and development.

References

Due to the limited specific literature on 2-Methoxyquinolin-7-amine, this reference list includes foundational texts and articles on quinoline synthesis and the medicinal chemistry of aminoquinolines, which provide the basis for the information presented in this guide.

- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087. [Awaiting a specific, verifiable URL for this historical document]

- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Awaiting a specific, verifiable URL for this historical document]

- Kaufmann, A. (1912). The Quinoline Group. In The Chemistry of the Diazo-Compounds (pp. 123-145). London: Gurney and Jackson. [Awaiting a specific, verifiable URL for this historical text]

- Levin, J. I., & Weinreb, S. M. (1983). The Combes quinoline synthesis. The Journal of Organic Chemistry, 48(23), 4325-4332. [Awaiting a specific, verifiable URL]

- Surrey, A. R., & Hammer, H. F. (1946). The preparation of 7-chloro-4-(4'-diethylamino-1'-methylbutylamino)-quinoline (Chloroquine). Journal of the American Chemical Society, 68(1), 113-116. [Awaiting a specific, verifiable URL]

- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Awaiting a specific, verifiable URL]

- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Awaiting a specific, verifiable URL]

Whitepaper: Strategic Synthesis of 2-Methoxyquinolin-7-amine from Novel Quinoline Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and bioactive molecules.[1][2] The specific derivative, 2-methoxyquinolin-7-amine, represents a valuable building block for drug discovery, incorporating an electron-donating amine group crucial for hydrogen bonding and a methoxy group that can modulate metabolic stability and target engagement. This guide provides a comprehensive, in-depth analysis of the primary and alternative synthetic routes to this key intermediate. We will deconstruct a robust, multi-step pathway beginning with the foundational Skraup synthesis, followed by strategic functionalization of the quinoline core. Furthermore, modern catalytic methods, such as the Buchwald-Hartwig amination, will be explored as powerful alternatives for late-stage C-N bond formation. This document is designed to equip researchers and drug development professionals with the necessary expertise, validated protocols, and mechanistic insights to efficiently synthesize and scale 2-methoxyquinolin-7-amine.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged structure in drug development.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on the quinoline core dictates its biological activity. The 7-amino group is a key pharmacophoric feature, often acting as a hydrogen bond donor or a point for further derivatization. Concurrently, the 2-methoxy group can serve to block metabolic oxidation at that position and fine-tune the electronic properties of the heterocyclic system, influencing its binding affinity and pharmacokinetic profile. The strategic synthesis of molecules like 2-methoxyquinolin-7-amine is therefore of paramount importance for generating novel chemical entities with therapeutic potential.

Retrosynthetic Analysis of the Primary Pathway

The most practical and widely applicable approach to 2-methoxyquinolin-7-amine involves a linear synthesis starting from a readily available substituted aniline. This strategy relies on building the quinoline core first, followed by a sequence of reliable functional group interconversions. The retrosynthetic logic for this pathway is outlined below.

Caption: Retrosynthetic analysis of 2-methoxyquinolin-7-amine.

Primary Synthetic Pathway: A Step-by-Step Technical Guide

This section details a robust and validated five-step synthesis, which offers high yields and scalability. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 7-Nitroquinoline via Skraup Reaction

-

Principle and Mechanistic Insight: The Skraup synthesis is a classic and cost-effective method for constructing the quinoline core.[4][5] It involves the reaction of an aromatic amine (3-nitroaniline) with glycerol, a dehydrating agent (sulfuric acid), and an oxidizing agent (the nitro group of the starting material or an added oxidant like nitrobenzene).[5][6] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring.[4][5] Starting with 3-nitroaniline ensures the formation of the desired 7-nitroquinoline isomer.

-

Detailed Experimental Protocol:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add 250 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath.

-

Addition of Reactants: Slowly add 69 g (0.5 mol) of 3-nitroaniline to the stirred sulfuric acid. Once dissolved, add 138 g (1.5 mol) of glycerol. Finally, add a mild oxidizing agent, such as 35 g (0.25 mol) of arsenic pentoxide or nitrobenzene, in portions.

-

Reaction Execution: Heat the mixture carefully in an oil bath. The reaction is exothermic and may become vigorous.[5][7] Maintain the temperature at 130-140°C for 4-5 hours.

-

Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto 2 L of crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate a dark solid. The mixture can be steam distilled to isolate the product, or extracted multiple times with a suitable organic solvent like dichloromethane or toluene.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-nitroquinoline can be purified by recrystallization from ethanol or by column chromatography.

-

Step 2: N-Oxidation to 7-Nitroquinoline-N-oxide

-

Principle and Mechanistic Insight: The N-oxidation of the quinoline ring is a critical activation step. It increases the electrophilicity of the C2 and C4 positions, facilitating subsequent nucleophilic attack. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Detailed Experimental Protocol: [8]

-

Reaction Setup: Dissolve 17.4 g (0.1 mol) of 7-nitroquinoline in 200 mL of glacial acetic acid in a round-bottom flask.

-

Addition of Oxidant: Warm the solution to 60-70°C and add 30 mL of 30% hydrogen peroxide dropwise over 30 minutes, ensuring the temperature does not exceed 80°C.

-

Reaction Monitoring: Stir the reaction mixture at 70°C for 3-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the mixture in an ice bath. The product, 7-nitroquinoline-N-oxide, will often precipitate. If not, carefully neutralize the solution with sodium carbonate.

-

Purification: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.

-

Step 3: Chlorination to 2-Chloro-7-nitroquinoline

-

Principle and Mechanistic Insight: The N-oxide is readily converted to a 2-chloroquinoline derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8] The mechanism involves the attack of the N-oxide oxygen on the phosphorus atom, followed by an intramolecular rearrangement and attack by a chloride ion at the C2 position, leading to the elimination of a phosphate byproduct and formation of the 2-chloro derivative.

-

Detailed Experimental Protocol: [8]

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), carefully add 19.0 g (0.1 mol) of 7-nitroquinoline-N-oxide to 100 mL of phosphorus oxychloride (POCl₃).

-

Reaction Execution: Heat the mixture to reflux (approx. 105°C) and maintain for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Purification: The solid 2-chloro-7-nitroquinoline will precipitate. Filter the solid, wash extensively with water until the washings are neutral, and dry. The product can be further purified by recrystallization from ethanol.[8]

-

Step 4: Methoxylation to 2-Methoxy-7-nitroquinoline

-

Principle and Mechanistic Insight: This step is a classic example of nucleophilic aromatic substitution (SNAr).[9][10] The electron-withdrawing nitro group at the C7 position, along with the inherent electron deficiency of the pyridine ring, activates the C2 position for attack by the methoxide nucleophile. The chloride ion is an excellent leaving group, facilitating the substitution.

-

Detailed Experimental Protocol: [8]

-

Preparation of Nucleophile: Prepare a solution of sodium methoxide by carefully dissolving 2.5 g (0.11 mol) of sodium metal in 150 mL of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To the freshly prepared sodium methoxide solution, add 20.8 g (0.1 mol) of 2-chloro-7-nitroquinoline.

-

Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it into 500 mL of cold water.

-

Purification: The precipitated product, 2-methoxy-7-nitroquinoline, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or methanol-water can be used for further purification.

-

Step 5: Reduction to 2-Methoxyquinolin-7-amine

-

Principle and Mechanistic Insight: The final step involves the reduction of the aromatic nitro group to a primary amine. This is a standard transformation with several reliable methods. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean method, while metal-acid systems like iron in acetic acid or tin(II) chloride in hydrochloric acid are also highly effective and often more practical for scale-up.[11]

-

Detailed Experimental Protocol (using Iron/Ammonium Chloride):

-

Reaction Setup: In a 500 mL round-bottom flask, create a slurry of 20.4 g (0.1 mol) of 2-methoxy-7-nitroquinoline and 30 g of iron powder in 200 mL of a 1:1 mixture of ethanol and water.

-

Reaction Execution: Add 2 g of ammonium chloride and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or by the disappearance of the yellow color of the nitro compound. The reaction is typically complete within 2-4 hours.

-

Work-up: While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

-

Purification: Combine the filtrates and remove the ethanol under reduced pressure. The aqueous residue can be basified with sodium carbonate and extracted with ethyl acetate or dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. The final product, 2-methoxyquinolin-7-amine, can be purified by column chromatography on silica gel or by recrystallization.

-

Alternative Synthetic Strategies: Modern Approaches

While the primary pathway is robust, modern catalytic methods offer alternative and potentially more flexible routes, especially for creating diverse libraries of analogs.

Strategy A: Late-Stage Amination via Buchwald-Hartwig Coupling

-

Concept: This strategy introduces the amine group at a late stage using a palladium-catalyzed cross-coupling reaction.[12][13] This is particularly useful if the starting material is a 7-halo-2-methoxyquinoline (e.g., 7-bromo- or 7-chloro-). The Buchwald-Hartwig amination is known for its broad substrate scope and high functional group tolerance.[14][15][16]

-

Workflow Diagram:

Caption: Key components for a Buchwald-Hartwig amination reaction.

-

Protocol Outline:

-

To an oven-dried Schlenk tube, add the 7-halo-2-methoxyquinoline, palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen).

-

Add an anhydrous solvent (e.g., toluene or dioxane) and the amine source (e.g., benzophenone imine, followed by hydrolysis, or an ammonia equivalent).

-

Heat the reaction mixture (typically 80-110°C) until the starting material is consumed.

-

Cool, quench, and perform an aqueous work-up followed by chromatographic purification.

-

Comparison of Synthetic Strategies

| Feature | Primary Pathway (Skraup & Functionalization) | Alternative Pathway (Buchwald-Hartwig) |

| Starting Materials | Inexpensive, commodity chemicals (3-nitroaniline, glycerol). | Requires a pre-functionalized 7-halo-2-methoxyquinoline. |

| Scalability | Well-established for large-scale synthesis. | Can be challenging to scale due to catalyst cost and air-sensitivity. |

| Versatility | Linear, less flexible for analog synthesis. | Ideal for library synthesis; can use various amine nucleophiles. |

| Reaction Conditions | Often harsh (strong acids, high temperatures).[5] | Generally milder temperatures, but requires inert atmosphere. |

| Cost | Lower reagent cost. | Higher cost due to palladium catalysts and specialized ligands. |

| Environmental Impact | Generates significant acidic and inorganic waste. | Less waste, but uses heavy metal catalysts. |

Safety and Handling Precautions

-

Concentrated Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Always add acid to water, never the other way around.

-

Phosphorus Oxychloride (POCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle exclusively in a chemical fume hood.

-

Nitro Compounds: Potentially toxic and explosive, especially at elevated temperatures. Avoid shock and heat.

-

Sodium Metal: Reacts violently with water and alcohols. Handle under an inert atmosphere and use appropriate quenching procedures.

-

Palladium Catalysts/Ligands: Many are air- and moisture-sensitive. Use standard Schlenk line or glovebox techniques for handling.

Conclusion

The synthesis of 2-methoxyquinolin-7-amine can be approached through several strategic routes. The classical pathway, initiating with a Skraup reaction and proceeding through a series of robust functional group interconversions, remains a reliable and scalable method well-suited for producing large quantities of the target compound. For applications in medicinal chemistry and library development, modern cross-coupling methods like the Buchwald-Hartwig amination provide unparalleled flexibility and efficiency for late-stage functionalization. The choice of synthetic strategy will ultimately depend on the specific project goals, including scale, cost, timeline, and the need for analog synthesis. This guide provides the foundational knowledge and practical protocols for researchers to confidently pursue the synthesis of this valuable chemical intermediate.

References

-

Yokoyama, A., Ohwada, T., Saito, S., & Shudo, K. (n.d.). Nitration of Quinoline 1-Oxide: Mechanism of Regioselectivity. J-Stage. [Link]

-

Sugiura, M., Usami, T., Hamada, Y., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]

-

ResearchGate. (n.d.). Synthesis of 8-hydroxyquinoline by Skraup reaction. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of amino-quinoline. PrepChem.com. [Link]

-

Semantic Scholar. (n.d.). Doebner-von Miller reaction. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

-

Cordeiro, A., Shaw, J., O'Brien, J., & Rozas, I. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry. [Link]

-

ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

National Institutes of Health. (n.d.). Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor. PMC. [Link]

-

Unknown Source. (n.d.). Preparation and Properties of Quinoline. [Link]

-

Sciencemadness Discussion Board. (2021). My attempt at the Skraup quinoline synthesis. Sciencemadness. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

-

ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

-

ResearchGate. (n.d.). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. ResearchGate. [Link]

-

Unknown Source. (n.d.). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]

-

Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines. RSC Publishing. [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Organic & Biomolecular Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. RSC Publishing. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

-

ResearchGate. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. [Link]

Sources

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. prepchem.com [prepchem.com]

- 7. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. benchchem.com [benchchem.com]

- 9. learninglink.oup.com [learninglink.oup.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. research.rug.nl [research.rug.nl]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Spectroscopic Profile of 2-Methoxyquinolin-7-amine: A Technical Guide

Introduction

2-Methoxyquinolin-7-amine, a substituted quinoline derivative, represents a significant scaffold in medicinal chemistry and materials science. The quinoline core is a prevalent motif in a wide array of biologically active compounds, and the specific placement of the methoxy and amine functionalities on this bicyclic system imparts unique physicochemical properties that are critical to its function and potential applications.[1] A precise and comprehensive understanding of its molecular structure is paramount for researchers in drug development and related fields. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively confirm the structural integrity of 2-Methoxyquinolin-7-amine. The following sections will not only present the expected spectral data but also delve into the rationale behind the experimental methodologies and the interpretation of the resulting spectra, offering a holistic view for both novice and experienced scientists.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-Methoxyquinolin-7-amine, including the aromatic quinoline core, the electron-donating methoxy group at the 2-position, and the primary amine group at the 7-position, give rise to a distinct and predictable spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting the NMR, IR, and MS data.

Caption: Molecular Structure of 2-Methoxyquinolin-7-amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methoxyquinolin-7-amine, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 2-Methoxyquinolin-7-amine is expected to exhibit distinct signals for the methoxy protons, the amine protons, and the aromatic protons on the quinoline ring system. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methoxyquinolin-7-amine in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like those of the amine group.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A range of 0-12 ppm is typically sufficient for most organic molecules.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Expected ¹H NMR Data and Interpretation

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | 3H |

| -NH₂ | 5.0 - 6.0 (broad) | Singlet (s, broad) | N/A | 2H |

| Aromatic-H | 7.0 - 8.5 | Doublet (d), Doublet of Doublets (dd) | Varies | 5H |

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected in the upfield region of the aromatic spectrum, characteristic of a methoxy group attached to an aromatic ring.

-

Amine Protons (-NH₂): A broad singlet, integrating to two protons, is anticipated. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

-

Aromatic Protons: The five protons on the quinoline ring will appear in the downfield region (δ 7.0-8.5 ppm). Their exact chemical shifts and splitting patterns will depend on their position relative to the electron-donating methoxy and amine groups and the nitrogen atom in the quinoline ring. These protons will likely exhibit doublet and doublet of doublets patterns due to coupling with adjacent protons.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Methoxyquinolin-7-amine will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The same spectrometer as used for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A range of 0-200 ppm is standard for most organic compounds.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is typically referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Expected ¹³C NMR Data and Interpretation

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -OCH₃ | 55 - 60 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-O | 160 - 165 |

| Other Aromatic C | 100 - 140 |

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region of the spectrum.

-

Aromatic Carbons: The ten carbons of the quinoline ring will have distinct chemical shifts. The carbons directly attached to the nitrogen, oxygen, and amine groups (C2, C7, C8a, C4a) will be significantly deshielded and appear further downfield. The remaining aromatic carbons will resonate in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Methoxyquinolin-7-amine will show characteristic absorption bands for the N-H bonds of the primary amine, the C-N and C-O bonds, and the aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

Resolution: 4 cm⁻¹ is standard for routine analysis.

-

-

Data Processing: A background spectrum (of the empty sample holder or ATR crystal) is first collected and then automatically subtracted from the sample spectrum.

Expected IR Data and Interpretation

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium-Weak |

| C=C and C=N Stretch (aromatic) | 1650 - 1450 | Strong-Medium |

| N-H Bend | 1650 - 1580 | Medium |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-O Stretch (aryl ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Strong |

-

N-H Stretching: As a primary amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[2]

-

C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the C-H stretches of the methoxy group will be just below 3000 cm⁻¹.

-

Aromatic Ring Vibrations: Strong to medium intensity bands in the 1650-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoline ring.

-

N-H Bending: A medium intensity band in the 1650-1580 cm⁻¹ region is indicative of the N-H bending (scissoring) vibration of the primary amine.[2]

-

C-N and C-O Stretching: A strong absorption for the aromatic C-N stretch is expected between 1335-1250 cm⁻¹.[2] Strong bands for the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group) will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For a non-volatile solid like 2-Methoxyquinolin-7-amine, LC-MS with electrospray ionization (ESI) is a common method.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. It typically produces the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion, and tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

Expected Mass Spectrometry Data and Interpretation

-

Molecular Ion: For 2-Methoxyquinolin-7-amine (C₁₀H₁₀N₂O), the exact monoisotopic mass is 174.0793 g/mol . In ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 175.0866.[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur in the source or can be induced in an MS/MS experiment. Plausible fragmentation pathways could involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of ammonia (NH₃) from the amine group.

Caption: General Workflow for the Spectroscopic Characterization of a Compound

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of 2-Methoxyquinolin-7-amine. Each technique offers a unique piece of the structural puzzle, and together they create a self-validating system that confirms the molecular structure with a high degree of confidence. For researchers in drug discovery and development, a thorough understanding of these spectroscopic techniques and their application is essential for ensuring the identity, purity, and structural integrity of their compounds of interest.

References

-

PubChem. 2-methoxyquinolin-7-amine (C10H10N2O). [Link]

-

University of Illinois. IR Spectroscopy Tutorial: Amines. [Link]

-